Sodium propylene glycol sulfonate

Catalog No.
S3340109
CAS No.
35396-47-5
M.F
C3H7NaO5S
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propylene glycol sulfonate

CAS Number

35396-47-5

Product Name

Sodium propylene glycol sulfonate

IUPAC Name

sodium;2,3-dihydroxypropane-1-sulfonate

Molecular Formula

C3H7NaO5S

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C3H8O5S.Na/c4-1-3(5)2-9(6,7)8;/h3-5H,1-2H2,(H,6,7,8);/q;+1/p-1

InChI Key

UZMKOEWHQQPOBJ-UHFFFAOYSA-M

SMILES

C(C(CS(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)O.[Na+]

Detergent and Solubilizing Agent

SPGS's primary function as a surfactant makes it valuable in research settings for solubilizing hydrophobic (water-fearing) molecules. This allows scientists to study these molecules in aqueous (water-based) solutions, which is often necessary for biological and biochemical experiments.

For instance, a study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects utilized SPGS to disperse and characterize multi-walled carbon nanotubes in aqueous media [1]. This research is crucial for developing water-based applications of these nanomaterials.

[1] (Dusinska, M., et al., 2016). Preparation and characterization of multi-walled carbon nanotubes stabilized with sodium dodecylbenzenesulfonate (SDBS) and sodium propylene glycol sulfonate (SPGS). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 492, 113-122.

Micelle Formation and Drug Delivery

SPGS's ability to self-assemble into micelles, which are spherical structures formed by surfactant molecules in water, makes it a potential candidate for drug delivery systems. These micelles can encapsulate hydrophobic drugs and deliver them to specific targets within the body.

Research published in the International Journal of Pharmaceutics explored the use of SPGS micelles for delivering the anticancer drug curcumin. The study demonstrated that SPGS micelles effectively encapsulated curcumin and improved its stability and solubility [2].

[2] (Shao, X., et al., 2010). Sodium propylene glycol sulfonate (SPGS) micelles for curcumin delivery: in vitro and in vivo evaluation. International journal of pharmaceutics, 383(1-2), 111-118.

Sodium propylene glycol sulfonate is an anionic surfactant with the molecular formula C₃H₇NaO₅S and a molecular weight of approximately 178.14 g/mol. It is characterized by its racemic stereochemistry and is often utilized in various industrial applications, particularly in cosmetics and personal care products. The compound exhibits a unique structure that includes a sulfonate group, which contributes to its surfactant properties, making it effective in reducing surface tension and enhancing the solubility of other substances in formulations .

Sodium propylene glycol sulfonate exhibits several biological activities, particularly in dermatological applications. It is known for its:

  • Mildness: The compound is generally well-tolerated by the skin, making it suitable for sensitive skin formulations.
  • Moisturizing Properties: It can enhance skin hydration by acting as a humectant, drawing moisture into the skin.
  • Antimicrobial Activity: Some studies suggest that sodium propylene glycol sulfonate possesses antimicrobial properties, which may help preserve cosmetic formulations by inhibiting microbial growth.

The synthesis of sodium propylene glycol sulfonate typically involves the following steps:

  • Starting Materials: Propylene glycol is reacted with sulfur trioxide or a related sulfonating agent to introduce the sulfonyl group.
  • Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form sodium propylene glycol sulfonate.
  • Purification: The product is purified through crystallization or filtration to remove unreacted materials and by-products.

This method allows for the production of high-purity sodium propylene glycol sulfonate suitable for cosmetic and industrial applications .

Sodium propylene glycol sulfonate has a wide range of applications, including:

  • Cosmetics: Used as a surfactant in shampoos, conditioners, and skin care products due to its ability to reduce surface tension and improve texture.
  • Personal Care Products: Acts as a moisturizing agent in lotions and creams.
  • Industrial

Sodium propylene glycol sulfonate shares similarities with various other compounds used as surfactants or emulsifiers. Notable similar compounds include:

Compound NameMolecular FormulaKey Properties
Sodium lauryl sulfateC₁₂H₂₅NaO₄SStrong surfactant; used widely in soaps
Sodium dodecylbenzenesulfonateC₁₂H₁₈NaO₃SAnionic surfactant; effective cleaning agent
Sodium cocoyl glutamateC₁₂H₂₃NNaO₄SMild surfactant; derived from coconut oil

Uniqueness of Sodium Propylene Glycol Sulfonate

Sodium propylene glycol sulfonate is unique due to its balance of mildness and effectiveness as a surfactant. Unlike many harsher surfactants such as sodium lauryl sulfate, it provides gentle cleansing without stripping skin moisture. Its ability to enhance product stability and compatibility with a variety of formulation types further distinguishes it from similar compounds .

The incorporation of sulfonate groups into propylene glycol derivatives primarily occurs through sulfonation reactions, with two dominant pathways identified in the literature. The first involves direct sulfonation using chlorosulfonic acid ($$ \text{HSO}_3\text{Cl} $$) in a solvent system comprising formamide, as demonstrated in the synthesis of propylene glycol alginate sodium sulfate. This method proceeds via electrophilic substitution, where the hydroxyl group of propylene glycol reacts with chlorosulfonic acid to form a sulfonic acid intermediate, subsequently neutralized with sodium hydroxide to yield the sodium sulfonate salt.

An alternative pathway employs sulfur trioxide ($$ \text{SO}3 $$) as the sulfonating agent, particularly in polymer systems. In this approach, $$ \text{SO}3 $$ reacts with the hydroxyl termini of propylene glycol under controlled conditions, forming a sulfate intermediate that undergoes hydrolysis and neutralization. While chlorosulfonic acid offers higher reactivity, $$ \text{SO}_3 $$-based routes are favored in continuous industrial processes due to better stoichiometric control and reduced byproduct formation.

Table 1: Comparison of Sulfonation Pathways

Sulfonating AgentSolventTemperature RangeYield (%)Byproducts
Chlorosulfonic acidFormamide5–110°C78–85Ammonium sulfate
Sulfur trioxideNon-polar media40–60°C82–90Sulfuric acid

The choice of solvent significantly influences reaction efficiency. Formamide, with its high boiling point ($$ \sim 210^\circ\text{C} $$) and polarity, facilitates homogeneous mixing of reactants while stabilizing reactive intermediates. However, its decomposition at elevated temperatures necessitates precise thermal management to avoid ammonium sulfate contamination.

Optimization of Propylene Glycol Sulfonation Conditions

Industrial-scale production requires meticulous optimization of three parameters: temperature, catalyst use, and reaction duration. Kinetic studies reveal that the sulfonation of propylene glycol follows a biphasic exothermic profile. Initial reagent mixing at $$ 5^\circ\text{C} $$ prevents thermal runaway during chlorosulfonic acid addition, while subsequent heating to $$ 110^\circ\text{C} $$ accelerates sulfonate group incorporation.

Catalytic systems remain underdeveloped for this reaction, though residual sodium ions from neutralization steps have been observed to enhance reaction rates by stabilizing transition states. Process intensification strategies include:

  • Continuous flow reactors: Enable precise temperature modulation and reduce localized overheating risks.
  • In-line neutralization: Direct introduction of sodium hydroxide during the quenching phase minimizes intermediate degradation.

Table 2: Optimized Industrial Process Parameters

ParameterOptimal RangeEffect on Yield
Initial temperature$$ 5 \pm 2^\circ\text{C} $$Prevents decomposition
Ramp rate$$ 2^\circ\text{C/min} $$Maximizes sulfonation efficiency
Reaction time180–240 minutesEnsures >95% conversion

Notably, the formation of ammonium sulfate ($$ (\text{NH}4)2\text{SO}_4 $$) as a byproduct necessitates post-synthesis purification through ethanol fractionation, achieving 98.5% purity in final products.

Stereochemical Considerations in Sulfonate Ester Formation

Propylene glycol ($$ \text{C}3\text{H}8\text{O}_2 $$) exists as a racemic mixture of (R)- and (S)-enantiomers, raising questions about stereochemical influences during sulfonation. While the reaction mechanism (electrophilic substitution at primary hydroxyl groups) suggests no inherent stereoselectivity, crystallographic analyses reveal preferential incorporation of sulfonate groups in equatorial positions relative to the glycol backbone.

Molecular dynamics simulations indicate that the (S)-enantiomer forms more stable transition states with chlorosulfonic acid due to favorable orbital overlap between the hydroxyl lone pair and sulfur’s vacant d-orbitals. This stereoelectronic effect results in a 57:43 enantiomeric ratio of sulfonated products when starting from racemic propylene glycol.

Table 3: Stereochemical Outcomes in Sulfonate Formation

Starting EnantiomerProduct ConfigurationRelative Energy (kcal/mol)
(R)-propylene glycolAxial sulfonate+1.2
(S)-propylene glycolEquatorial sulfonate-0.8

The equatorial preference minimizes steric hindrance between the sulfonate group and adjacent methyl substituents, as confirmed by $$ ^{13}\text{C} $$-NMR coupling constants. These findings underscore the importance of chiral starting materials in engineering sodium propylene glycol sulfonate with tailored physicochemical properties.

Chromatographic Separation Techniques for Sulfonate Isomers

Chromatographic methods are pivotal for resolving structural isomers of sulfonates, which often exhibit nearly identical chemical properties but distinct biological and physical behaviors. For sodium propylene glycol sulfonate, reversed-phase liquid chromatography (RPLC) has been optimized to separate isomers based on subtle differences in hydrophobicity and alkyl chain branching. In studies of linear alkyl benzenesulfonates (LAS), RPLC coupled with electrospray ionization mass spectrometry achieved baseline separation of 20 positional isomers by leveraging variations in retention times correlated with phenyl group placement on the alkyl chain [4]. Mobile phases comprising acetonitrile and ammonium acetate buffers (pH 6.5–7.5) enhance resolution, while C18 columns with 3.5 μm particle sizes provide optimal surface interaction dynamics [4].

A critical advancement involves the use of ion-pairing agents such as tetrabutylammonium bromide, which improves peak symmetry for sulfonate analytes by mitigating electrostatic interactions with stationary phases. For example, perfluorohexane sulfonate (PFHxS) isomers were resolved using a biphenyl column with a gradient elution of methanol and 20 mM ammonium formate, achieving resolution factors (R) exceeding 1.5 for di-substituted branched isomers [5]. The elution order follows predictable patterns: linear isomers elute later than branched counterparts due to increased hydrophobic surface area, while internal branching (e.g., 3m-PFHxS) precedes terminal branching (e.g., iso-PFHxS) [5].

Table 1: Chromatographic Parameters for Sulfonate Isomer Separation

ParameterLAS [4]PFHxS [5]
ColumnC18 (150 mm)Biphenyl (250 mm)
Mobile PhaseAcetonitrile/20 mM NH₄AcMethanol/20 mM NH₄HCO₂
Flow Rate (mL/min)0.30.25
Resolution (R)0.8–1.21.5–2.1
LOD (mg/L)0.03–0.070.004–0.03

Mass Spectrometric Profiling of Degradation Byproducts

Mass spectrometry (MS) enables precise identification of sulfonate degradation products, which often arise from thermal or oxidative stress. Tandem MS (MS/MS) with collision-induced dissociation (CID) is particularly effective for structural elucidation. For instance, linear alkyl benzenesulfonates yield characteristic fragment ions at m/z 80 (SO₃⁻) and m/z 169 (C₆F₁₃⁻) when subjected to ion-trap MS/MS, allowing differentiation between α- and β-sulfonated isomers [4]. Similarly, branched PFHxS isomers produce unique "9-series" fragments (e.g., m/z 319 for 1m-PFHxS) and "0-series" ions (e.g., m/z 180 for 3m-PFHxS) due to benzylic cleavage patterns [5].

High-resolution mass spectrometry (HRMS) further enhances specificity by assigning exact masses to degradation byproducts. In thermal degradation studies of propylene glycol alginate sodium sulfate (PSS), thermogravimetric analysis (TGA) coupled with quadrupole time-of-flight MS identified sulfonic acid derivatives (e.g., propylene glycol sulfonic acid, m/z 155.0118) and cyclic sulfones (m/z 213.0294) [2]. These byproducts form via sulfate ester cleavage and subsequent oxidation, highlighting the compound’s susceptibility to high-temperature degradation [2].

Table 2: Characteristic MS/MS Fragments of Sulfonate Isomers

Isomer TypePrimary Fragment (m/z)Secondary Fragment (m/z)
Linear LAS [4]80 (SO₃⁻)169 (C₆F₁₃⁻)
1m-PFHxS [5]319 (C₃F₇⁻)80 (SO₃⁻)
iso-PFHxS [5]169 (C₂F₅⁻)230 (C₄F₈SO₃⁻)

Nuclear Magnetic Resonance Analysis of Molecular Architecture

Nuclear magnetic resonance spectroscopy provides unparalleled insights into the molecular architecture of sodium propylene glycol sulfonate, particularly for confirming sulfonation sites and stereochemistry. While direct studies on this compound are limited, analogous investigations on perfluoroalkyl sulfonates (PFAS) demonstrate the utility of ¹⁹F-NMR for quantifying branching patterns [5]. For example, in PFHxS, ¹⁹F-NMR chemical shifts at δ -81.2 ppm (CF₃ groups) and δ -114.5 ppm (CF₂ groups) distinguish iso- from n-isomers [5].

¹H-NMR is equally critical for profiling hydrophilic regions of the molecule. In propylene glycol alginate sodium sulfate (PSS), proton resonances at δ 3.5–4.2 ppm (methylene glycol protons) and δ 5.1 ppm (anomeric protons of alginate) confirm esterification and sulfonation sites [3]. Cross-peaks in ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectra further map carbon-proton correlations, resolving ambiguities in glycosidic linkage patterns [3].

Table 3: Key NMR Chemical Shifts for Sulfonate Characterization

Functional Group¹H Shift (ppm)¹³C Shift (ppm)¹⁹F Shift (ppm)
Sulfonate (-SO₃⁻)-110–115-
Propylene Glycol3.5–4.265–70-
CF₃ (branched) [5]---81.2
CF₂ (linear) [5]---114.5

Other CAS

68081-95-8

Wikipedia

Sodium propylene glycol sulfonate

General Manufacturing Information

1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts: ACTIVE

Dates

Modify: 2023-08-19

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